molecular formula C19H20N2O2 B6572047 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide CAS No. 922053-57-4

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide

Cat. No. B6572047
CAS RN: 922053-57-4
M. Wt: 308.4 g/mol
InChI Key: KCHLJADMVUSNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide, also known as N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide, is an organic compound with an amide functional group. This compound is a white crystalline solid with a melting point of 114-116°C and a boiling point of 287-288°C. It is insoluble in water but soluble in organic solvents. It is a synthetic compound and is used in the synthesis of various drugs, including anti-inflammatory agents and anti-cancer agents.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide has a variety of scientific research applications. It has been used in the synthesis of various drugs, including anti-inflammatory agents and anti-cancer agents. It has also been used in the synthesis of a variety of peptides and peptidomimetics. Additionally, it has been used in the synthesis of a variety of heterocyclic compounds.

Mechanism of Action

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide is an organic compound with an amide functional group. This compound acts as a nucleophile, attacking the electrophilic carbon in the substrate. This reaction results in the formation of a new C-N bond and the release of a proton.
Biochemical and Physiological Effects
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to have a variety of other effects, including analgesic, anti-convulsant, and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide has several advantages and limitations for use in lab experiments. One advantage is that it is a low-cost and readily available compound. Additionally, its synthesis can be carried out quickly and easily. However, it is also important to note that its solubility in water is low, making it difficult to use in certain experiments.

Future Directions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide has a variety of potential future applications. One potential application is in the synthesis of novel peptides and peptidomimetics. Additionally, it could be used to synthesize a variety of heterocyclic compounds. It could also be used to synthesize a variety of drugs, including anti-inflammatory agents and anti-cancer agents. Finally, it could be used to synthesize a variety of other compounds, such as antioxidants and anti-convulsants.

Synthesis Methods

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide can be synthesized using several different methods. One method involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline and 3-methylbenzamide in an aqueous solution. This reaction is carried out at a temperature of 100°C for 6 hours. Another method involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline and 3-methylbenzoyl chloride in an aqueous solution. This reaction is carried out at a temperature of 80°C for 6 hours.

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-21-17-9-8-16(12-14(17)7-10-18(21)22)20-19(23)15-6-4-5-13(2)11-15/h4-6,8-9,11-12H,3,7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHLJADMVUSNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide

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